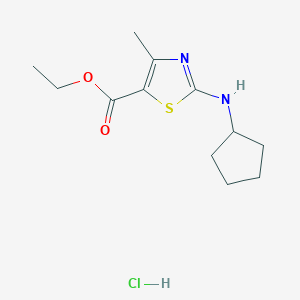
Ethyl 2-(cyclopentylamino)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Ethyl 2-(cyclopentylamino)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride” is a derivative of thiazole, which is a heterocyclic compound containing sulfur and nitrogen in a five-membered ring. The compound also contains an ethyl ester group and a cyclopentylamino group .
Chemical Reactions Analysis
Thiazole derivatives are known to participate in a variety of chemical reactions, often acting as nucleophiles. The presence of the ethyl ester group could make this compound susceptible to hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Thiazole derivatives are generally stable compounds, but the presence of the ethyl ester group could make it susceptible to hydrolysis .Scientific Research Applications
Photocatalytic Synthesis of Ester Derivatives
Esters and their derivatives are crucial in various fields, including natural products, pharmaceuticals, and fine chemicals . The compound can serve as a building block in the photocatalytic synthesis of ester derivatives. Photocatalysis is a growing field in organic chemistry, where light irradiation is used to accelerate chemical reactions. This compound could potentially be involved in reactions that form ester derivatives, which are essential components in drugs like clopidogrel and methylphenidate.
Piperidine Derivatives in Pharmacology
Piperidine derivatives play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . Ethyl 2-(cyclopentylamino)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride could be used to synthesize piperidine derivatives, which are key in designing drugs with a wide range of pharmacological applications.
Organic Synthesis
In modern organic synthesis, the esterification reaction is one of the most important reactions . The subject compound could be utilized in various synthetic pathways to create esters, leveraging its structure to introduce the thiazole ring into more complex molecules. This can lead to the development of new synthetic methods and the discovery of novel compounds with potential applications in different industries.
Development of Photocatalysts
Organic photocatalysts are indispensable in photochemical reactions, and the compound could be used in the development of new photocatalysts . Its structure might allow for the formation of ester derivatives under light irradiation, contributing to the advancement of photocatalytic strategies in organic chemistry.
Biological Activity Studies
The cyclopentylamino and thiazole groups present in the compound may exhibit biological activity, making it a candidate for biological studies . It could be used to explore interactions with biological targets, potentially leading to the development of new therapeutic agents.
Chemical Education and Nomenclature
Understanding the nomenclature and structure of complex organic compounds like Ethyl 2-(cyclopentylamino)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride is essential in chemical education . This compound can serve as an example to teach students about the naming and properties of organic molecules, particularly those containing heterocycles and functional groups.
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-(cyclopentylamino)-4-methyl-1,3-thiazole-5-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S.ClH/c1-3-16-11(15)10-8(2)13-12(17-10)14-9-6-4-5-7-9;/h9H,3-7H2,1-2H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHELKLCZNQPTJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC2CCCC2)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(cyclopentylamino)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-naphthalen-1-ylacetamide](/img/structure/B2741945.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)acetamide](/img/structure/B2741946.png)

![4-[(1-{[(2-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-methylcyclohexane-1-carboxamide](/img/structure/B2741951.png)



![5-bromo-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2741959.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide hydrochloride](/img/structure/B2741961.png)

![Isopropyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2741963.png)
![5-methyl-2-phenyl-3-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2741966.png)

